molecular formula C24H18FNO5 B11488700 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B11488700
M. Wt: 419.4 g/mol
InChI Key: HKFUIKBAIPRSKS-UHFFFAOYSA-N
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Description

The compound 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a unique combination of functional groups, including a benzodioxole moiety, a fluorobenzyl group, and an indolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluorobenzyl Group: This step often involves the nucleophilic substitution of a fluorobenzyl halide with a suitable nucleophile.

    Construction of the Indolone Core: This can be synthesized via a Fischer indole synthesis, starting from phenylhydrazine and a ketone.

    Final Coupling and Cyclization: The final steps involve coupling the benzodioxole and fluorobenzyl intermediates with the indolone core, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: NaBH4, LiAlH4.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Conversion of the hydroxy group to a ketone.

    Reduction: Conversion of carbonyl groups to alcohols.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Chemical Biology: Employed as a probe to study biochemical pathways and molecular mechanisms.

    Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and fluorobenzyl groups may enhance binding affinity and specificity, while the indolone core can participate in key interactions with the target site. The exact pathways and molecular targets would depend on the specific biological context and the nature of the compound’s application.

Comparison with Similar Compounds

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one: can be compared with similar compounds such as:

    3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one: Lacks the fluorine atom, which may affect its binding properties and biological activity.

    3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

    3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2-methylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one: The methyl group may influence its steric and electronic properties.

The uniqueness of This compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H18FNO5

Molecular Weight

419.4 g/mol

IUPAC Name

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-[(2-fluorophenyl)methyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C24H18FNO5/c25-18-7-3-1-5-16(18)13-26-19-8-4-2-6-17(19)24(29,23(26)28)12-20(27)15-9-10-21-22(11-15)31-14-30-21/h1-11,29H,12-14H2

InChI Key

HKFUIKBAIPRSKS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F)O

Origin of Product

United States

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